(Z)-N-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4S2/c22-16(11-12-5-2-1-3-6-12)19-20-17(23)15(27-18(20)26)10-13-7-4-8-14(9-13)21(24)25/h1-10H,11H2,(H,19,22)/b15-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCUTSCUSUPFDH-GDNBJRDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)NN2C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts. This article explores the compound's synthesis, biological mechanisms, and various studies that highlight its efficacy against different pathogens and its interaction with specific enzymes.
Synthesis
The synthesis of this compound typically involves a condensation reaction between thiazolidinedione derivatives and appropriate aldehydes. Recent methodologies have utilized ionic liquids as catalysts to enhance yield and efficiency while maintaining environmentally friendly conditions .
Antimicrobial Properties
Numerous studies have evaluated the antimicrobial activity of thiazolidine derivatives, including this compound. The compound has demonstrated significant inhibitory effects against a range of bacterial and fungal pathogens. For instance, it was reported that compounds within the same class exhibited Minimum Inhibitory Concentrations (MIC) ranging from 10.7 to 21.4 μmol/mL against various strains .
Table 1: Antimicrobial Activity of Thiazolidine Derivatives
| Compound | MIC (μmol/mL) | MBC (μmol/mL) | Target Pathogen |
|---|---|---|---|
| 4d | 10.7 - 21.4 | 21.4 - 40.2 | Various bacterial strains |
| 6n | Not specified | Not specified | Staphylococcus aureus |
| 6o | Not specified | Not specified | Staphylococcus aureus |
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibition capabilities, particularly against xanthine oxidase (XO) and urease. The enzyme inhibition studies revealed that derivatives of thiazolidine compounds showed significant activity with IC50 values indicating strong inhibitory potential.
Table 2: Enzyme Inhibition Potency
| Compound | Enzyme | IC50 (μmol/L) |
|---|---|---|
| 6k | Xanthine Oxidase | 3.56 |
| 6e | Urease | 15.27 |
| 6i | Urease | 17.78 |
The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes like cyclooxygenase (COX) and xanthine oxidase. The compound’s structure allows it to bind effectively to the active sites of these enzymes, inhibiting their activity and thereby reducing inflammation and oxidative stress .
Case Studies
- Antimicrobial Efficacy : A study reported that thiazolidine derivatives, including the target compound, exhibited potent antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting their potential application in treating infections caused by resistant strains .
- Urease Inhibition : Another investigation highlighted that synthesized thioxothiazolidinyl-acetamides showed promising urease inhibition, which is crucial for managing conditions like kidney stones and urinary tract infections .
Scientific Research Applications
Anticancer Activity
A significant area of research for this compound pertains to its anticancer properties . Various studies have demonstrated its efficacy against different cancer cell lines.
Case Studies on Anticancer Activity
-
Cytotoxicity Evaluation :
- A study evaluated the cytotoxic effects of various thiazolidinone derivatives, including (Z)-N-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetamide, against MCF-7 (breast cancer) and Huh7 (hepatocellular carcinoma) cell lines.
- Results indicated an IC50 value of 4.67 μM for Huh7 and 2.30 μM for MCF-7, suggesting potent anticancer activity .
-
Mechanism of Action :
- The compound was shown to disrupt microtubule dynamics in cancer cells, promoting protofilament assembly similar to the mechanism of Taxol, a well-known anticancer drug .
- Immunofluorescence microscopy and tubulin polymerization assays supported these findings, indicating a strong interaction with tubulin .
Structure–Activity Relationship
The structure–activity relationship (SAR) studies highlight the importance of specific functional groups in enhancing the biological activity of this compound. Modifications at the 5-position of the thiazolidinone ring significantly affected cytotoxicity and selectivity toward cancer cells.
Summary of SAR Findings
| Modification | Effect on Activity | Reference |
|---|---|---|
| 3-Nitrobenzylidene group | Increased cytotoxicity against MCF-7 | |
| Thiazolidinone ring substitutions | Altered interaction with tubulin |
Anti-inflammatory Potential
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects .
In Silico Studies
Molecular docking studies suggest that this compound may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The docking results indicate favorable interactions with the active site of 5-LOX, warranting further optimization for anti-inflammatory drug development .
Synthesis and Characterization
The synthesis of this compound typically involves straightforward synthetic routes using commercially available reagents. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry confirm the structure and purity of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzylidene Ring
The benzylidene substituent’s electronic and steric properties significantly impact biological activity and physicochemical characteristics. Below is a comparative analysis of Compound 6k with analogs featuring different substituents:
Key Observations :
- Positional Effects : The para-nitro analog (6j ) exhibits a higher melting point (233–234°C vs. 200–201°C), suggesting stronger intermolecular interactions compared to the meta-nitro derivative .
- Halogen vs. Nitro : Bromine (in FE15 ) and nitro groups are both electron-withdrawing, but bromine’s larger atomic size may enhance hydrophobic interactions in biological systems .
Anticancer Activity
Antibacterial Activity
- Compounds with 4-nitro (4c–4f) and furan-methylene substituents exhibited potent antibacterial activity against MRSA (MIC = 2 µg/mL) .
Enzyme Inhibition
Preparation Methods
Synthesis of Rhodanine-3-Acetic Acid Intermediate
Reaction Scheme
$$
\text{Rhodanine} + \text{Chloroacetic Acid} \xrightarrow{\text{NaOH, EtOH}} \text{Rhodanine-3-acetic Acid}
$$
Procedure
- Rhodanine (1.0 equiv) and chloroacetic acid (1.2 equiv) are dissolved in ethanol (10 mL/g substrate).
- Aqueous NaOH (2.0 M, 1.5 equiv) is added dropwise at 0°C.
- The mixture is refluxed for 6–8 hours, cooled, and acidified with HCl (1.0 M) to pH 2–3.
- The precipitate is filtered, washed with cold ethanol, and dried under vacuum.
Key Data
| Parameter | Value |
|---|---|
| Yield | 82–89% |
| Melting Point | 210–212°C (dec.) |
| $$ ^1\text{H NMR} $$ (DMSO-$$d_6 $$) | δ 13.2 (s, 1H, COOH), 4.31 (s, 2H, CH$$2$$), 3.82 (t, J=7.1 Hz, 2H, SCH$$2$$) |
Amide Coupling: Installation of 2-Phenylacetamide
Reaction Scheme
$$
\text{Rhodanine-3-acetic Acid} + \text{2-Phenylethylamine} \xrightarrow{\text{EDCI/HOBt}} \text{Intermediate Amide}
$$
Optimized Conditions
- Solvent : Anhydrous acetonitrile
- Coupling Agents : EDCI (1.5 equiv), HOBt (1.2 equiv)
- Temperature : 25°C, 12 hours under N$$_2$$
Procedure
- Rhodanine-3-acetic acid (1.0 equiv) and 2-phenylethylamine (1.1 equiv) are dissolved in acetonitrile (15 mL/g).
- EDCI and HOBt are added sequentially.
- The reaction is stirred until TLC (hexane:EtOAc 3:1) confirms consumption of starting material.
- Workup involves extraction with ethyl acetate (3×50 mL), washing with 5% NaOH and 5% HCl, and drying over Na$$2$$SO$$4$$.
Characterization
| Parameter | Value |
|---|---|
| Yield | 75–81% |
| $$ ^1\text{H NMR} $$ (DMSO-$$d_6 $$) | δ 10.44 (s, 1H, NH), 7.91 (s, 1H, CH), 7.32–7.69 (m, 10H, Ar-H) |
| HRMS (ESI+) | m/z 413.0921 [M+H]$$^+$$ (calc. 413.0918) |
Knoevenagel Condensation: 3-Nitrobenzylidene Installation
Reaction Scheme
$$
\text{Intermediate Amide} + \text{3-Nitrobenzaldehyde} \xrightarrow{\text{Piperidine, EtOH}} \text{Target Compound}
$$
Optimized Conditions
- Catalyst : Piperidine (10 mol%)
- Solvent : Anhydrous ethanol
- Temperature : Re
Q & A
Basic: What is the general synthetic route for (Z)-N-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Formation of the thiazolidinone core : React 2-thioxothiazolidin-4-one with 3-nitrobenzaldehyde in glacial acetic acid under reflux, using anhydrous sodium acetate as a catalyst. This forms the (Z)-5-(3-nitrobenzylidene)-2-thioxothiazolidin-4-one intermediate via Knoevenagel condensation .
Acetamide coupling : The intermediate is then reacted with 2-phenylacetyl chloride in the presence of a base (e.g., triethylamine) in a polar aprotic solvent like DMF or THF. Reaction progress is monitored by TLC (hexane:ethyl acetate, 9:1), followed by quenching with ice-water and recrystallization from ethanol to isolate the final product .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Methodological Answer:
Key optimizations include:
- Solvent selection : Glacial acetic acid for condensation (improves regioselectivity) and DMF for coupling (enhances solubility of intermediates) .
- Catalyst use : Anhydrous sodium acetate in condensation steps increases reaction efficiency by absorbing water, shifting equilibrium toward product formation .
- Temperature control : Reflux (~110–120°C) for condensation ensures complete imine formation, while room temperature for coupling minimizes side reactions .
- Purification : Sequential recrystallization (ethanol or pet-ether) followed by column chromatography (silica gel, ethyl acetate/hexane gradient) resolves impurities, achieving >90% purity .
Basic: How is the antibacterial activity of this compound evaluated in academic research?
Methodological Answer:
Antibacterial assays follow standardized protocols:
Strain selection : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria are cultured in Mueller-Hinton broth.
MIC determination : Serial dilutions of the compound (0.5–128 µg/mL) are tested using broth microdilution. Growth inhibition is assessed after 24 hours at 37°C .
Controls : Ciprofloxacin is used as a positive control; solvent-only solutions serve as negative controls. Activity is reported as MIC (minimum inhibitory concentration) values .
Advanced: What structural features influence the compound’s bioactivity, and how are structure-activity relationships (SAR) studied?
Methodological Answer:
Critical structural elements and SAR strategies include:
- Nitro group position : Meta-substitution on the benzylidene ring (3-nitro) enhances electron-withdrawing effects, improving membrane penetration .
- Thioxo vs. oxo groups : The 2-thioxo moiety increases electrophilicity, enhancing interactions with bacterial enzyme active sites (e.g., MurB ligase) .
- SAR methods :
- Derivatization : Synthesizing analogs with varied substituents (e.g., 4-fluoro, 4-chloro) and comparing bioactivity .
- Computational modeling : Docking studies (AutoDock Vina) predict binding affinities to targets like DNA gyrase .
Basic: What analytical techniques are used to characterize this compound?
Methodological Answer:
Standard characterization includes:
- Spectroscopy :
- ¹H/¹³C NMR : Confirms proton environments (e.g., Z-configuration via vinyl proton at δ 7.80 ppm) and carbonyl groups (C=O at ~170 ppm) .
- IR : Identifies thioxo (C=S, ~1228 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .
- Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 336 for intermediates) .
- Elemental analysis : Validates C, H, N, S content (±0.3% theoretical) .
Advanced: How are spectral data contradictions resolved during structural elucidation?
Methodological Answer:
Contradictions arise from tautomerism or impurities. Resolution strategies:
- 2D NMR (COSY, HSQC) : Differentiates between keto-enol tautomers by correlating proton-carbon couplings .
- X-ray crystallography : Provides definitive proof of Z-configuration and bond angles .
- HPLC purification : Removes isomeric byproducts (e.g., E-isomers) prior to analysis .
Advanced: What mechanistic studies explore its interaction with biological targets?
Methodological Answer:
Mechanistic approaches include:
- Enzyme inhibition assays : Testing inhibition of E. coli MurB or S. aureus DNA gyrase at varying concentrations (IC₅₀ calculated via nonlinear regression) .
- Fluorescence quenching : Monitoring binding to bovine serum albumin (BSA) to determine binding constants (Kₐ ~10⁴ M⁻¹) .
- Molecular dynamics simulations : Simulating interactions over 100 ns to assess stability of ligand-enzyme complexes (e.g., RMSD < 2 Å) .
Advanced: How are contradictions in biological activity data addressed across studies?
Methodological Answer:
Discrepancies (e.g., variable MICs) are resolved by:
- Standardizing assay conditions : Fixed inoculum size (5 × 10⁵ CFU/mL) and incubation time (18–24 hours) .
- Synergistic studies : Combining with adjuvants (e.g., phenylalanine-arginine β-naphthylamide) to counteract efflux pump effects .
- Resistance profiling : Sequencing resistant mutants to identify target mutations (e.g., gyrA mutations in S. aureus) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
